(E)-2-(benzylsulfonyl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide
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Description
(E)-2-(benzylsulfonyl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a useful research compound. Its molecular formula is C19H20N2O4S2 and its molecular weight is 404.5. The purity is usually 95%.
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Scientific Research Applications
Structure-Activity Relationships and Metabolic Stability
Research on similar compounds, such as benzothiazole and sulfonamide derivatives, has been focused on exploring structure-activity relationships, particularly in the context of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) dual inhibitors. These studies aim to improve metabolic stability and in vivo efficacy, which are critical factors in drug development (Stec et al., 2011).
Photodynamic Therapy Applications
Another area of interest is the development of compounds with high singlet oxygen quantum yield for photodynamic therapy, a treatment modality for cancer. New benzothiazole sulfonamide derivatives have shown potential as Type II photosensitizers, offering promising photophysical and photochemical properties for therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity and Quantum Calculations
The antimicrobial activity of novel sulfonamide derivatives has been extensively studied, revealing their effectiveness against various microbial strains. This research not only contributes to the understanding of their biological activity but also employs quantum calculations to predict reactivity and stability, providing a comprehensive approach to drug design (Fahim & Ismael, 2019).
Antimalarial Sulfonamides and COVID-19 Drug Research
The exploration of antimalarial sulfonamides for COVID-19 treatment underscores the adaptability of these compounds in addressing emerging health challenges. By examining their antimalarial activity and potential efficacy against SARS-CoV-2, researchers are expanding the therapeutic applications of sulfonamide derivatives (Fahim & Ismael, 2021).
Properties
IUPAC Name |
2-benzylsulfonyl-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-13-9-10-15(25-3)17-18(13)26-19(21(17)2)20-16(22)12-27(23,24)11-14-7-5-4-6-8-14/h4-10H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYGXJLFASPBNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)CS(=O)(=O)CC3=CC=CC=C3)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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